molecular formula C9H15NO5 B3048014 2-Oxa-5-azaspiro[3.5]nonane oxalate CAS No. 1523571-96-1

2-Oxa-5-azaspiro[3.5]nonane oxalate

Cat. No. B3048014
CAS RN: 1523571-96-1
M. Wt: 217.22
InChI Key: OQWJBTNQYYQHRU-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.5]nonane oxalate is a spirocyclic compound . Spiro forms of oxazines find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms . They are used as photochromic materials . This compound is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors .


Molecular Structure Analysis

The molecular structure of 2-Oxa-5-azaspiro[3.5]nonane oxalate is characterized by a seven-membered ring fused to a four-membered oxetane ring . The empirical formula is C9H15NO5 and the molecular weight is 217.22 g/mol .


Physical And Chemical Properties Analysis

2-Oxa-5-azaspiro[3.5]nonane oxalate is a solid compound . It has a melting point range of 131-136 °C . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Leuco Dyes and Chromism

Spiro forms of oxazines, including 2-Oxa-5-azaspiro[3.5]nonane oxalate, find applications as leuco dyes . These compounds display chromism , which means they can reversibly interchange between their colorless and colored forms. Researchers explore their use in optical switches, sensors, and displays due to this fascinating property .

Photochromic Materials

Spiro compounds, including 2-Oxa-5-azaspiro[3.5]nonane oxalate, serve as photochromic materials . When exposed to light, they undergo reversible structural changes, altering their absorption properties. These materials are valuable for creating photochromic lenses, smart windows, and light-responsive coatings .

Chemical Sensors

Researchers investigate the potential of 2-Oxa-5-azaspiro[3.5]nonane oxalate as a component in chemical sensors . Its unique spiro structure allows for selective binding to specific analytes, enabling sensitive detection of target molecules. Applications include environmental monitoring, food safety, and medical diagnostics .

Drug Delivery Systems

The spiro structure of this compound makes it an interesting candidate for drug delivery systems . By modifying its functional groups, scientists can create prodrugs that remain inactive until triggered by specific conditions (e.g., pH, enzymes, or light). Such systems enhance drug efficacy and reduce side effects .

Materials Science and Nanotechnology

2-Oxa-5-azaspiro[3.5]nonane oxalate may find applications in materials science and nanotechnology . Its spiro scaffold could serve as a building block for novel materials, such as polymers, nanoparticles, or supramolecular assemblies. Researchers explore its self-assembly behavior and potential in nanoscale devices .

Photocatalysis

The compound’s spiro structure also makes it interesting for photocatalytic applications. Researchers investigate its ability to absorb light and initiate chemical reactions, such as degradation of organic pollutants or hydrogen production from water. Photocatalysis has environmental and energy-related implications .

Safety and Hazards

The compound is classified as an irritant and can be harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment including gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

While there is limited information on the future directions of 2-Oxa-5-azaspiro[3.5]nonane oxalate, the use of spirocyclic oxetanes in medicinal chemistry and their potential as structural alternatives to ubiquitous morpholine suggests promising future applications .

properties

IUPAC Name

2-oxa-5-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-4-8-7(3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWJBTNQYYQHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azaspiro[3.5]nonane oxalate

CAS RN

1523571-96-1
Record name 2-Oxa-5-azaspiro[3.5]nonane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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